molecular formula C12H7F3N2O2 B8452678 N-(3,5-difluorophenyl)-5-fluoro-2-nitroaniline

N-(3,5-difluorophenyl)-5-fluoro-2-nitroaniline

Cat. No. B8452678
M. Wt: 268.19 g/mol
InChI Key: DXXVWSXPJGAOQO-UHFFFAOYSA-N
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Patent
US08575183B2

Procedure details

Prepared according to Step D1 in General Procedure D using 2,4-difluoronitrobenzene (1.757 mL, 16.02 mmol) and 3,5-difluoroaniline (2.069 g, 16.02 mmol) to give N-(3,5-difluorophenyl)-5-fluoro-2-nitroaniline as an orange solid: 1H NMR (400 MHz, DMSO-d6) δ ppm 9.48 (1H, s), 8.23 (1H, dd, J=9.4, 6.1 Hz), 7.05-7.17 (3H, m), 6.99 (1H, tt, J=9.4, 2.3 Hz), 6.84-6.91 (1H, m); LC-MS (ESI) m/z 267.0 [M−H]−.
Quantity
1.757 mL
Type
reactant
Reaction Step One
Quantity
2.069 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[F:12][C:13]1[CH:14]=[C:15]([CH:17]=[C:18]([F:20])[CH:19]=1)[NH2:16]>>[F:12][C:13]1[CH:14]=[C:15]([NH:16][C:2]2[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=2[N+:9]([O-:11])=[O:10])[CH:17]=[C:18]([F:20])[CH:19]=1

Inputs

Step One
Name
Quantity
1.757 mL
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
Step Two
Name
Quantity
2.069 g
Type
reactant
Smiles
FC=1C=C(N)C=C(C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)NC1=C(C=CC(=C1)F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.